molecular formula C20H19N3O4S2 B14995673 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B14995673
M. Wt: 429.5 g/mol
InChI Key: AHFWHKDUOLXMAS-UHFFFAOYSA-N
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Description

2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H19N3O4S2 and a molecular weight of 429.51 This compound is known for its unique structural features, which include a benzenesulfonyl group, a dihydropyrimidinone ring, and a dimethylphenylacetamide moiety

Preparation Methods

The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Ring: This step typically involves the condensation of a suitable aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the dihydropyrimidinone core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, which may involve the use of thiourea or other sulfur-containing reagents.

    Acylation to Form the Final Product: The final step involves the acylation of the intermediate compound with 3,5-dimethylphenylacetyl chloride to yield the target compound.

Chemical Reactions Analysis

2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the dihydropyrimidinone ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dihydropyrimidinone ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar compounds include:

    2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide: This compound shares the benzenesulfonyl and dihydropyrimidinone features but differs in the acetamide moiety.

    2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide: This compound has a similar core structure but includes a fluorophenyl group instead of a dimethylphenyl group.

The uniqueness of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H19N3O4S2/c1-13-8-14(2)10-15(9-13)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

AHFWHKDUOLXMAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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